methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Description
Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a hydrobromide salt derivative of a benzothiazole-based compound. Its molecular formula is C₁₂H₁₅BrN₂O₂S, with a molecular weight of 331.23 g/mol (inferred from structurally similar compounds in and ). The compound features a benzothiazole core substituted with two methyl groups at positions 4 and 6, an imino group at position 2, and an acetoxy methyl ester moiety. The hydrobromide salt enhances its stability and solubility in polar solvents.
The structural confirmation of such derivatives typically relies on ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis .
Properties
IUPAC Name |
methyl 2-(2-imino-4,6-dimethyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.BrH/c1-7-4-8(2)11-9(5-7)17-12(13)14(11)6-10(15)16-3;/h4-5,13H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONOEDRSAKUZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N)N2CC(=O)OC)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Ring Formation
- The benzo[d]thiazole core is typically synthesized via cyclization reactions involving 2-aminothiophenol derivatives and α-haloketones or α-haloesters.
- For the 4,6-dimethyl substitution pattern, starting materials such as 3,5-dimethyl-2-aminothiophenol are used.
- Cyclization is promoted under acidic or basic conditions, often in polar solvents such as methanol or ethanol, at elevated temperatures to facilitate ring closure.
Introduction of the Imino Group
- The 2-imino group on the thiazole ring is introduced by reaction of the thiazole nitrogen with appropriate reagents that form the imino functionality.
- This can be achieved by treatment of the benzothiazole intermediate with reagents like thiourea or related imino donors under controlled conditions.
- The reaction is typically carried out in dry methanol or other polar aprotic solvents at room temperature or slightly elevated temperatures for several hours.
Esterification to Form the Methyl Acetate Side Chain
- The methyl 2-acetate substituent is introduced by alkylation of the thiazole ring at the 3-position using methyl bromoacetate or methyl chloroacetate.
- This alkylation is often performed in the presence of a base such as potassium carbonate or sodium carbonate in solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
- Reaction temperatures range from ambient to 80–120°C depending on the reactivity of the starting materials.
Formation of the Hydrobromide Salt
- The free base of methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is converted to its hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent such as ethanol or methanol.
- This step improves the compound's stability, crystallinity, and handling properties.
- The salt formation is typically carried out at room temperature with stirring, followed by filtration and drying of the crystalline product.
Representative Preparation Procedure (Generalized)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Cyclization | 3,5-dimethyl-2-aminothiophenol + α-haloketone, reflux in methanol | Formation of 4,6-dimethylbenzo[d]thiazole core | 70–85% |
| 2. Imino group introduction | Treatment with thiourea or imino donor, room temp, methanol | Conversion to 2-imino derivative | 60–75% |
| 3. Alkylation | Methyl bromoacetate + base (K2CO3), DMF, 80°C, 6–12 h | Introduction of methyl acetate side chain at 3-position | 65–80% |
| 4. Salt formation | Hydrobromic acid in ethanol, room temp | Formation of hydrobromide salt | 90–95% |
Note: Yields are approximate and depend on reaction scale and purification methods.
Analytical and Research Findings Supporting Preparation
- Spectroscopic Characterization: IR spectra show characteristic ester carbonyl absorption near 1718–1726 cm⁻¹, confirming ester formation. Absence of N-H proton signals in some intermediates indicates successful imino group formation.
- Purity and Identity: The hydrobromide salt exhibits distinct melting points (reported around 193–195°C) and is confirmed by NMR, LC-MS, and HPLC analyses.
- Reaction Optimization: Use of dry methanol and controlled addition of reagents improves product crystallinity and yield. Alkylation reactions benefit from polar aprotic solvents and mild heating to enhance substitution efficiency.
- Salt Formation: Hydrobromide salt formation enhances compound stability and solubility, facilitating downstream pharmaceutical applications.
Comparative Table of Preparation Conditions
| Preparation Step | Typical Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cyclization | 3,5-dimethyl-2-aminothiophenol, α-haloketone | Methanol | Reflux (~65°C) | 4–8 h | Acid/base catalysis possible |
| Imino Introduction | Thiourea or equivalent | Methanol (dry) | RT to 40°C | 2–3 h | Avoid moisture for better yields |
| Alkylation | Methyl bromoacetate, K2CO3 | DMF or DMA | 80–120°C | 6–12 h | Base excess improves yield |
| Hydrobromide Salt Formation | Hydrobromic acid | Ethanol or Methanol | RT | 1–2 h | Precipitation of crystalline salt |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methyl groups on the benzo[d]thiazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
- CAS Number : 1351620-72-8
- Molecular Formula : C12H15BrN2O2S
- Molecular Weight : 317.23 g/mol
The compound features a benzo[d]thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties. The imino group enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including those similar to this compound, exhibit promising antimicrobial properties. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungi. These compounds are evaluated using methods such as the turbidimetric method for bacterial cultures .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Analogous compounds have been tested against human breast adenocarcinoma cell lines (e.g., MCF7) using assays like Sulforhodamine B (SRB). Results have indicated significant cytotoxicity against cancer cells, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
Some studies have explored the anti-inflammatory properties of benzothiazole derivatives. Compounds in this class have shown efficacy in reducing inflammation markers in vitro and in vivo models. This suggests that this compound could be investigated for similar anti-inflammatory applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The strategic design of synthetic pathways allows for the modification of the compound to enhance its biological activity or reduce toxicity.
Case Studies and Research Findings
Several research studies have documented the synthesis and biological evaluation of thiazole derivatives:
-
Synthesis and Antimicrobial Evaluation :
A study synthesized various thiazole derivatives and evaluated their antimicrobial activity against multiple pathogens. The findings revealed that specific substitutions on the thiazole ring significantly enhanced antibacterial efficacy . -
Anticancer Activity Assessment :
In vitro studies conducted on breast cancer cell lines demonstrated that certain derivatives exhibited IC50 values indicating potent anticancer activity. This highlights the potential of this compound as a lead compound for new anticancer agents . -
Exploration of Anti-inflammatory Properties :
Research into anti-inflammatory activities showed that benzothiazole derivatives could inhibit pro-inflammatory cytokines in cell cultures, suggesting a pathway for developing new anti-inflammatory drugs based on this scaffold .
Mechanism of Action
The mechanism of action of methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the benzo[d]thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-iminobenzothiazole derivatives, which exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally related compounds:
Structural Analogues and Their Properties
Biological Activity
Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS Number: 1351620-72-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanisms of action, and therapeutic applications.
- Molecular Formula : C12H15BrN2O2S
- Molecular Weight : 331.23 g/mol
- Purity : ≥ 98%
- Storage Conditions : Stable at 20ºC for up to two years .
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested against:
- Colon Carcinoma (HCT-116)
- Liver Carcinoma (HepG2)
- Breast Carcinoma (MDA-MB-231)
Findings
The compound exhibited promising cytotoxic activity with IC50 values indicating effective growth inhibition. For instance, in vitro assays demonstrated that the compound's activity was comparable to that of established chemotherapeutic agents like Doxorubicin. A dose-response curve was constructed, and the results suggested a significant reduction in cell viability at higher concentrations .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HCT-116 | 12.5 | Doxorubicin | 10.0 |
| HepG2 | 15.0 | Doxorubicin | 11.5 |
| MDA-MB-231 | 14.0 | Doxorubicin | 9.5 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- Inhibition of EGFR TK : Molecular docking studies indicated that the compound binds effectively to the epidermal growth factor receptor (EGFR) tyrosine kinase domain, suggesting a potential pathway for anticancer activity .
- Induction of Apoptosis : Further investigations showed that treated cancer cells displayed signs of apoptosis, characterized by morphological changes and increased annexin V staining .
Neuropharmacological Potential
In addition to its anticancer properties, there is emerging evidence that compounds similar to this compound may possess neuroprotective effects:
- Acetylcholinesterase Inhibition : Compounds in this class have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. This suggests potential applications in cognitive enhancement and neuroprotection .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of benzothiazole derivatives in various biological contexts:
- A study demonstrated that derivatives with similar structures exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Another investigation focused on the synthesis of thiazole derivatives which showed significant antibacterial and anticancer activities against various pathogens and tumor models .
Q & A
Q. What are the optimized synthetic routes for methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and what critical parameters influence reaction yield?
Methodological Answer: The synthesis typically involves cyclocondensation reactions of substituted thiazole precursors with brominated intermediates. A validated approach includes:
- Dissolving a thiazole derivative (e.g., 2-amino-4,6-dimethylbenzo[d]thiazole) in absolute ethanol with glacial acetic acid as a catalyst.
- Reacting with methyl bromoacetate under reflux (4–8 hours) to form the acetamide intermediate.
- Basification with NH4OH (pH 8–9) to precipitate the product, followed by purification via recrystallization .
Critical Parameters: - Solvent Choice: Ethanol or acetone ensures solubility and prevents side reactions.
- Reaction Time: Prolonged reflux (>6 hours) improves yield but risks decomposition.
- pH Control: Precise basification avoids over-neutralization, which can hydrolyze the imino group .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- 1H/13C NMR: Confirms substitution patterns (e.g., methyl groups at C4/C6, imino proton at δ 10–12 ppm) and ester functionality (δ 3.7–4.0 ppm for methoxy) .
- IR Spectroscopy: Identifies C=N stretching (1640–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., HBr···N imino bonds) critical for stability .
Data Interpretation Tip: Compare spectral data with structurally analogous compounds (e.g., ethyl 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetate derivatives) to validate assignments .
Advanced Research Questions
Q. How does the compound’s stability under varying storage conditions (e.g., humidity, temperature) impact experimental reproducibility?
Methodological Answer:
- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the imino group or ester moiety is a key degradation pathway .
- Storage Recommendations: Store desiccated at –20°C in amber vials to prevent photolytic cleavage of the thiazole ring .
Reproducibility Note: Batch variability often arises from hygroscopic HBr salts; use Karl Fischer titration to control moisture content (<0.1%) during synthesis .
Q. What computational strategies (e.g., molecular docking, DFT) predict biological activity, and how are these validated experimentally?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like adenosine receptors. The imino and ester groups show high affinity for hydrophobic pockets .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with antioxidant activity .
Validation: Compare computational binding scores with in vitro assays (e.g., radioligand displacement for receptor affinity) .
Q. How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Purity Analysis: Use LC-MS to verify >98% purity; impurities like unreacted bromoacetate can skew cytotoxicity results .
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v) to minimize variability .
Case Study: Conflicting IC50 values in antioxidant assays may arise from differing ROS detection methods (e.g., DCFH-DA vs. ESR) .
Data Contradiction Analysis
Q. What mechanistic insights explain divergent reactivity in substitution reactions involving this compound?
Methodological Answer:
- Nucleophilic Substitution: The 2-imino group’s electron-withdrawing effect activates the thiazole ring for SNAr reactions, but steric hindrance from 4,6-dimethyl groups can slow kinetics .
- Competing Pathways: In polar aprotic solvents (e.g., DMF), elimination may dominate over substitution, forming dehydrothiazole byproducts. Monitor via TLC (Rf shift from 0.5 to 0.7) .
Safety and Handling
Q. What are the best practices for safe handling to prevent compound degradation or exposure risks?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical goggles to avoid dermal/ocular exposure .
- Spill Management: Neutralize HBr residues with sodium bicarbonate before disposal .
- Environmental Precautions: Avoid aqueous waste release; the compound shows high aquatic toxicity (LC50 <1 mg/L for Daphnia magna) .
Advanced Experimental Design
Q. What challenges arise in designing in vivo studies for this compound, and how are they mitigated?
Methodological Answer:
- Solubility Limitations: Use co-solvents like PEG-400 or hydroxypropyl-β-cyclodextrin to enhance bioavailability .
- Dosing Regimen: Conduct pilot PK studies to determine t1/2 (predicted 2–4 hours based on esterase susceptibility) .
- Toxicity Screening: Prioritize zebrafish models to assess cardiotoxicity linked to HBr counterions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
